1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C6H9F2N2S·HCl. It is known for its unique structure, which includes a thiazole ring substituted with a difluoroethyl group and a methanamine group.
Preparation Methods
The synthesis of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a substitution reaction, often using difluoroethyl halides as reagents.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding thiazole and methanamine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and thiazole ring play crucial roles in its binding to enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride can be compared with similar compounds such as:
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride: This compound has a similar structure but differs in the position of the difluoroethyl group on the thiazole ring.
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanamine hydrochloride: Another isomer with the difluoroethyl group at a different position on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H9ClF2N2S |
---|---|
Molecular Weight |
214.66 g/mol |
IUPAC Name |
[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)5-10-3-4(2-9)11-5;/h3H,2,9H2,1H3;1H |
InChI Key |
NIKSOYCNUCUWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.